molecular formula C9H16O B14607043 Cyclonon-2-en-1-ol CAS No. 58588-75-3

Cyclonon-2-en-1-ol

Cat. No.: B14607043
CAS No.: 58588-75-3
M. Wt: 140.22 g/mol
InChI Key: ATHPBYKRFIENIB-UHFFFAOYSA-N
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Description

Cyclonon-2-en-1-ol is an organic compound that belongs to the class of enols, which are characterized by the presence of a hydroxyl group (-OH) attached to a carbon-carbon double bond (C=C). This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclonon-2-en-1-ol can be synthesized through several methods. One common approach involves the reduction of cyclonon-2-en-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, this compound can be produced via catalytic hydrogenation of cyclonon-2-en-1-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions: Cyclonon-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclonon-2-en-1-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield cyclononane when treated with strong reducing agents.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: Cyclonon-2-en-1-one.

    Reduction: Cyclononane.

    Substitution: Cyclonon-2-en-1-chloride.

Scientific Research Applications

Cyclonon-2-en-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

    Industry: this compound is utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism by which cyclonon-2-en-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. Additionally, its anti-inflammatory effects could be linked to the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

  • Cyclohex-2-en-1-ol
  • Cyclopent-2-en-1-ol
  • Cyclohept-2-en-1-ol

Properties

CAS No.

58588-75-3

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

cyclonon-2-en-1-ol

InChI

InChI=1S/C9H16O/c10-9-7-5-3-1-2-4-6-8-9/h5,7,9-10H,1-4,6,8H2

InChI Key

ATHPBYKRFIENIB-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(C=CCC1)O

Origin of Product

United States

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